Dihydrotestosterone
Overview
Description
Mechanism of Action
Stanolone, also known as dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone . It plays a crucial role in various physiological processes and has diverse clinical applications .
Target of Action
Stanolone primarily targets the Androgen receptor , Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play a significant role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Stanolone interacts with its targets by binding to them. For instance, it binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, with a higher affinity to SHBG than testosterone .
Pharmacokinetics
The bioavailability of Stanolone is very low (0-2%) following oral administration . Its metabolism involves various enzymes, including 3α-HSD and 3β-HSD, which contribute to metabolizing Stanolone into inactive steroids . The liver, intestine, skin, and androgen-sensitive tissues play a significant role in this process .
Result of Action
Stanolone’s action results in various molecular and cellular effects. It plays a crucial physiological role, acting as a supplement in hormonal imbalances, inhibiting tumor progression by competing with estrogen receptors, and stimulating hair growth while preventing hair loss .
Biochemical Analysis
Biochemical Properties
Stanolone primarily binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, with a higher binding affinity to SHBG compared to testosterone . It undergoes extensive metabolism in peripheral tissues by enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) .
Cellular Effects
Stanolone has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is known to favor the development of masculine characteristics and also shows profound effects on scalp and body hair in humans .
Molecular Mechanism
Stanolone exerts its effects at the molecular level through various mechanisms. It interacts with several biomolecules, including the Estrogen receptor alpha, Mineralocorticoid receptor, Androgen receptor, and Estradiol 17-beta-dehydrogenase 1
Temporal Effects in Laboratory Settings
It is known that Stanolone undergoes extensive metabolism in peripheral tissues .
Metabolic Pathways
Stanolone is involved in several metabolic pathways. It is synthesized primarily via the irreversible action of microsomal SRD5A (both types I and II) on testosterone . It can also be synthesized in tissues by “backdoor pathways” that enable its formation in the absence of testosterone or androstenedione as precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stanolone can be synthesized from 4-androstenedione through a series of chemical reactions. One common method involves the reaction of 4-androstenedione with triethyl orthoformate in an organic solvent under acid-catalyzed conditions . This process results in the formation of stanolone with high purity and minimal pollutants .
Industrial Production Methods
Industrial production of stanolone typically involves large-scale chemical synthesis using similar methods to those described above. The process is optimized to ensure high yield and purity while minimizing environmental impact and waste production .
Chemical Reactions Analysis
Types of Reactions
Stanolone undergoes various chemical reactions, including:
Oxidation: Stanolone can be oxidized to form 11-oxo-androsterone glucuronide.
Reduction: It can be reduced to form 3-alpha-androstanediol glucuronide.
Substitution: Stanolone can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired derivative but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: 11-oxo-androsterone glucuronide.
Reduction: 3-alpha-androstanediol glucuronide.
Substitution: Various stanolone derivatives depending on the specific reaction conditions.
Scientific Research Applications
Stanolone has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Industry: Employed in the development of performance-enhancing drugs and supplements.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The precursor to stanolone, which can be aromatized to estradiol.
Androstanolone acetate: A synthetic androgen and anabolic steroid that is a dihydrotestosterone ester.
This compound: Another name for stanolone, emphasizing its role as a potent androgen.
Uniqueness
Stanolone is unique in its inability to be aromatized to estradiol, making it a pure androgenic steroid. This characteristic distinguishes it from testosterone, which can be converted to estrogenic compounds . Additionally, stanolone’s high binding affinity to sex hormone-binding globulin compared to testosterone further highlights its distinct properties .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-ABEVXSGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Record name | dihydrotestosterone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022364 | |
Record name | 5alpha-Dihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
525 mg/mL at 25 °C | |
Record name | Stanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-18-6 | |
Record name | Dihydrotestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | STANOLONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5alpha-Dihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androstanolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Stanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.